2H-Pyran, 3-hexyl-5,6-dihydro-
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Overview
Description
2H-Pyran, 3-hexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the family of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a hexyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3-hexyl-5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of hexyl-substituted enals or enones. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .
Industrial Production Methods
Industrial production of 2H-Pyran, 3-hexyl-5,6-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3-hexyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include lactones, carboxylic acids, tetrahydropyran derivatives, and various substituted pyrans .
Scientific Research Applications
2H-Pyran, 3-hexyl-5,6-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-hexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran compound with similar structural features but different substituents.
5,6-Dihydro-2H-pyran-2-one: A related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A dihydropyran derivative with a dione functional group.
Uniqueness
2H-Pyran, 3-hexyl-5,6-dihydro- is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61639-06-3 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-hexyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
VFPMZFMUSIEOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCOC1 |
Origin of Product |
United States |
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